

Application Notes and Protocols: Cobalt-Catalyzed Hydroformylation in Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tetracarbonyl hydride

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These application notes provide a comprehensive overview of the industrial applications of cobalt-catalyzed hydroformylation, also known as the oxo process. This process is a cornerstone of industrial organic synthesis, enabling the large-scale production of aldehydes and alcohols from olefins. These products serve as crucial building blocks for a vast array of secondary products, including plasticizers, detergents, solvents, and pharmaceuticals.^{[1][2]} While rhodium-based catalysts often dominate the hydroformylation of short-chain olefins, cobalt catalysts remain economically advantageous and are widely used for the production of medium- to long-chain aldehydes and alcohols.^[1]

Overview of Industrial Processes

Several major industrial processes utilize cobalt catalysts for hydroformylation. These processes are primarily differentiated by their methods of catalyst recovery and the specific olefins they process.

- **BASF-Oxo Process:** This process is typically employed for the hydroformylation of higher olefins.^[1] A key feature is the catalyst recovery, which involves oxidizing the cobalt catalyst to a water-soluble Co^{2+} salt with air in the presence of acetic or formic acid.^[1] This aqueous cobalt solution is then recycled back to the reactor.^[1]
- **Exxon Process (Kuhlmann or PCUK-oxo process):** This process is suited for the hydroformylation of C6 to C12 olefins.^[1] Catalyst recovery is achieved by treating the

organic product phase with an aqueous solution of sodium hydroxide or sodium carbonate.

[1] The active cobalt carbonyl hydride catalyst is then regenerated by neutralization with sulfuric acid under carbon monoxide pressure and extracted back into the olefin feed.[1]

- Shell Process: This process is notable for its use of phosphine-modified cobalt catalysts for the hydroformylation of C7 to C14 olefins.[3][4] The resulting aldehydes are often directly hydrogenated to fatty alcohols, which are valuable as feedstocks for detergents.[4] The catalyst is recycled by distillation of the alcohol products.

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance metrics for various industrial cobalt-catalyzed hydroformylation processes.

Process	Olefin Substrate	Catalyst	Temperature (°C)	Pressure (bar)	Primary Product (s)	Linear: Branched Ratio	Reference
Ruhrchemie (Original)	Propene	HCo(CO) ₄	110 - 160	200 - 300	Butanals	~4:1	[3]
BASF-Oxo	Higher Olefins	Cobalt Carbonyl	150 - 170	~300	Higher Aldehydes	High linear selectivity at lower temperatures	[1]
Exxon	C6 - C12 Olefins	Cobalt Carbonyl	160 - 180	~300	C7 - C13 Aldehydes	-	[1]
Shell	C7 - C14 Olefins	Phosphine-modified Cobalt	150 - 200	50 - 100	C8 - C15 Alcohols	6-8:1	[3][5]
Mild Conditions	Branched Internal Olefins	Unmodified Cobalt Carbonyl	140	30	Aldehydes	High regioselectivity	[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to cobalt-catalyzed hydroformylation.

Catalyst Preparation: In-situ Generation of Hydridocobalt Tetracarbonyl (HCo(CO)₄)

The active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), is typically generated in-situ from its precursor, dicobalt octacarbonyl (Co₂(CO)₈), in the presence of hydrogen.[7]

Materials:

- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Solvent (e.g., toluene, tetraglyme)
- High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.
- Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 or 1:2 H_2 :CO)

Procedure:

- Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.
- Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the desired amount of dicobalt octacarbonyl and the solvent.
- Purging: Seal the autoclave and purge several times with nitrogen to remove any residual oxygen.
- Pressurization and Heating: Pressurize the autoclave with syngas to the desired pressure. Begin stirring and heat the reactor to the reaction temperature. The $\text{HCo}(\text{CO})_4$ catalyst will form under these conditions.

General Protocol for Hydroformylation of 1-Octene

This protocol describes a laboratory-scale hydroformylation of 1-octene using an in-situ generated cobalt catalyst.

Materials:

- 1-Octene
- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Toluene (solvent)
- Syngas (1:1 H_2 :CO)

- High-pressure autoclave
- Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

- Catalyst Preparation: Prepare the active cobalt catalyst in-situ as described in Protocol 2.1.
- Substrate Addition: Once the catalyst is formed and the reactor has reached the desired temperature and pressure (e.g., 140°C, 40 bar), introduce the 1-octene substrate into the autoclave via a high-pressure pump or injection port.[\[8\]](#)
- Reaction: Maintain the reaction at the set temperature and pressure with continuous stirring for the desired reaction time (e.g., 4 hours).
- Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
- Sample Analysis: Withdraw a sample of the reaction mixture for analysis. Dilute the sample with a suitable solvent (e.g., toluene) and analyze by GC-FID to determine the conversion of 1-octene and the selectivity for the resulting nonanal isomers (linear and branched).[\[9\]](#)

Catalyst Recovery (BASF-Oxo Process Principle)

This protocol outlines the principle of cobalt catalyst recovery by oxidation.

Materials:

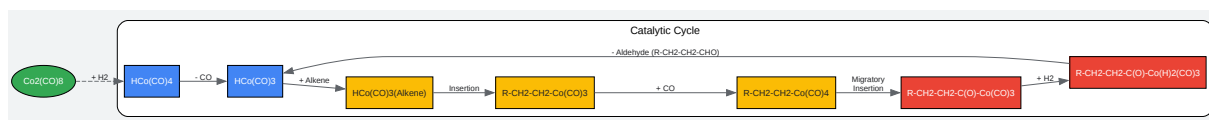
- Hydroformylation product mixture containing the cobalt catalyst
- Acetic acid or formic acid
- Air or oxygen source
- Separatory funnel

Procedure:

- **Oxidation:** Transfer the reaction mixture to a suitable vessel. Add aqueous acetic acid or formic acid.
- **Aeration:** Bubble air or oxygen through the mixture while stirring vigorously. This will oxidize the cobalt carbonyl to the water-soluble Co^{2+} salt.
- **Phase Separation:** Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.
- **Extraction:** Drain the lower aqueous layer containing the cobalt salt. The organic layer contains the aldehyde and alcohol products.
- **Recycling:** The aqueous cobalt solution can be concentrated and recycled for use in subsequent hydroformylation reactions.

Visualizations

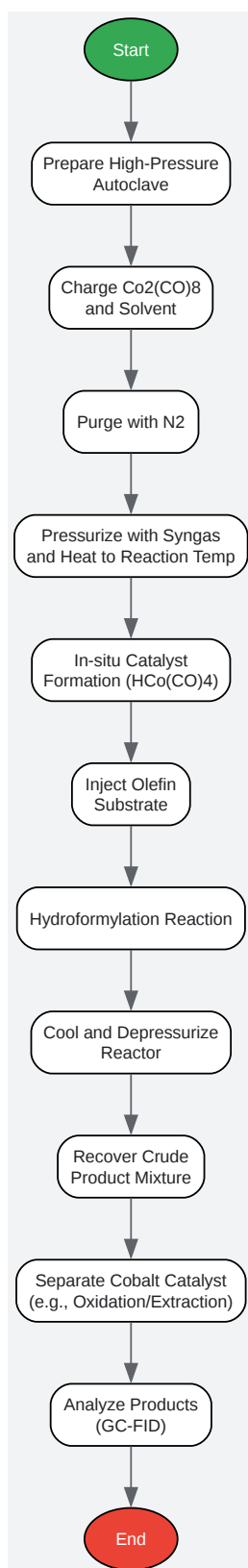
Catalytic Cycle of Cobalt-Catalyzed Hydroformylation



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Caption: Mechanism of cobalt-catalyzed hydroformylation.

General Experimental Workflow for Cobalt-Catalyzed Hydroformylation



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Caption: A typical experimental workflow for hydroformylation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Cobalt-Catalyzed Hydroformylation in Industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b231246#industrial-applications-of-cobalt-catalyzed-hydroformylation]

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